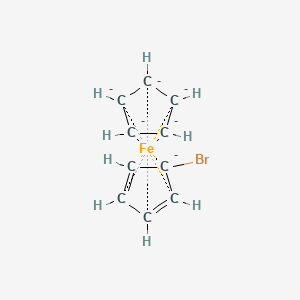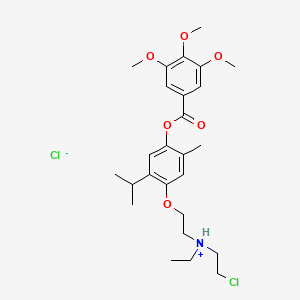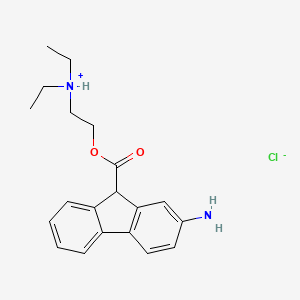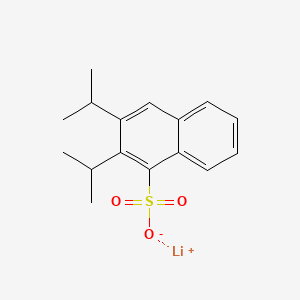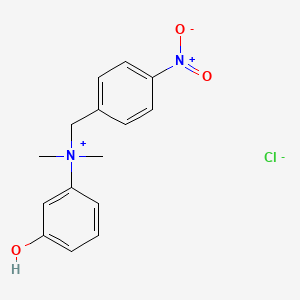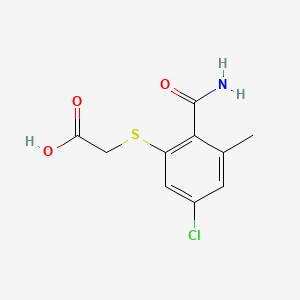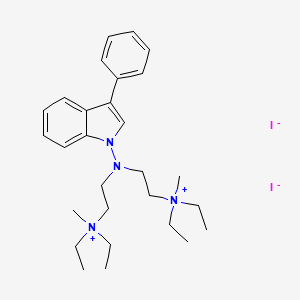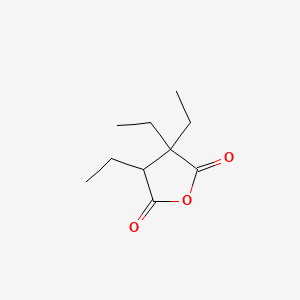
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge, each substituted with a carboxylic acid and a hydroxyl group, and neutralized with potassium ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] typically involves the reaction of 2-naphthalenecarboxylic acid with formaldehyde and potassium hydroxide. The reaction proceeds through a condensation mechanism where the methylene bridge is formed, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the methylene bridge and additional hydroxyl groups.
4,4’-Methylenebis(2-hydroxybenzoic acid): Similar structure but with benzoic acid instead of naphthalene rings.
Disodium 4,4’-methylenebis(3-hydroxy-2-naphthoate): Another salt form with sodium instead of potassium.
Uniqueness
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] is unique due to its specific substitution pattern and the presence of potassium ions, which can influence its solubility, reactivity, and interactions in various applications.
特性
CAS番号 |
68226-95-9 |
|---|---|
分子式 |
C23H14K2O6 |
分子量 |
464.5 g/mol |
IUPAC名 |
dipotassium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2K/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChIキー |
TXJHTNYUHQATPI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[K+].[K+] |
関連するCAS |
130-85-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


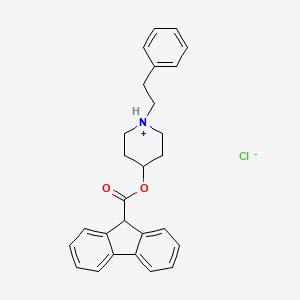

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
